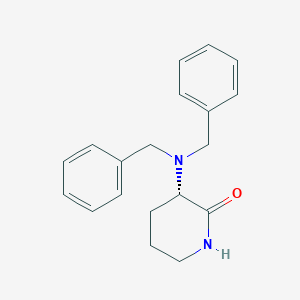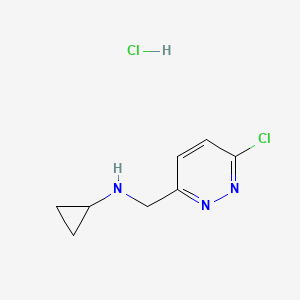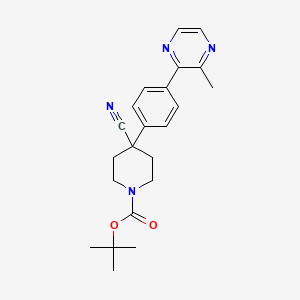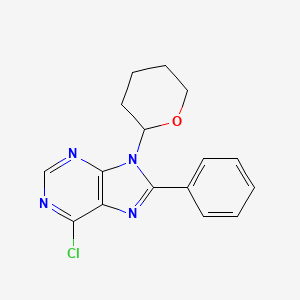
4-(m-Nitrophenyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(m-Nitrophenyl)-2-butanone, also known as p-nitrophenylacetone, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in alcohol, ether, and benzene. It is commonly used as a reagent in organic chemistry and biochemistry experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Flow Regimes and Mass Transfer in Micro-Reactors : Plouffe, Roberge, and Macchi (2016) investigated the flow regimes and mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. This research is relevant for understanding the efficiency of micro-reactors in chemical processing and synthesis (Plouffe, Roberge, & Macchi, 2016).
Polymerization Research : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) explored the copolymerization of 4-Nitrophenyl acrylate with methyl methacrylate, providing insights into the synthesis and characterization of novel polymers. This research is significant for the development of new materials with potential applications in various industries (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
Esterase Enzyme Studies : Looze, Deimling, and Ronai (1985) studied the effects of various solvents, including 2-butanone, on the hydrolysis of 4-nitrophenyl acetate by mouse esterase 6A. This research contributes to the understanding of enzyme kinetics and inhibitor effects (Looze, Deimling, & Ronai, 1985).
Cancer Research : Desai, Chang, and Amin (1996) synthesized 4-ipomeanol analogs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to study their effects as chemopreventive agents against lung cancer in mice. This research is crucial for developing new strategies to combat lung cancer (Desai, Chang, & Amin, 1996).
Propiedades
IUPAC Name |
(3S)-3-(dibenzylamino)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOIOBURBIATQ-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(dibenzylamino)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)

![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
